molecular formula C14H8F3NO B6383852 5-(3-Cyanophenyl)-3-trifluoromethylphenol CAS No. 1261919-68-9

5-(3-Cyanophenyl)-3-trifluoromethylphenol

Cat. No.: B6383852
CAS No.: 1261919-68-9
M. Wt: 263.21 g/mol
InChI Key: VDXTYQXQBCHHNQ-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-3-trifluoromethylphenol is an organic compound that features a trifluoromethyl group and a cyanophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-3-trifluoromethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanophenylboronic acid and 3-trifluoromethylphenol.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-cyanophenylboronic acid with 3-trifluoromethylphenol in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for efficient production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted phenols.

Scientific Research Applications

5-(3-Cyanophenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-3-trifluoromethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenyltrifluoroborate: A related compound with similar functional groups but different reactivity.

    3-Cyanophenyl isocyanate: Another compound with a cyanophenyl group but different chemical properties.

Uniqueness

5-(3-Cyanophenyl)-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a cyanophenyl group on the same phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-2-9(4-10)8-18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXTYQXQBCHHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686516
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-68-9
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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